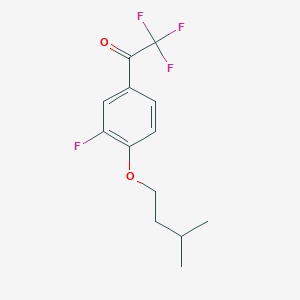![molecular formula C14H18O6 B7998626 O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7998626.png)
O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate is a chemical compound with the molecular formula C14H18O6 It is characterized by the presence of a dimethoxyphenyl group attached to an ethyl oxalate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate typically involves the reaction of 2,5-dimethoxyphenethylamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxalate ester to the corresponding alcohols.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets and pathways. The dimethoxyphenyl group can interact with various enzymes and receptors, potentially modulating their activity. The oxalate moiety may also play a role in the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxyphenethylamine: A precursor in the synthesis of O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate.
Ethyl Oxalate: Another component used in the synthesis.
Other Dimethoxyphenyl Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to the combination of the dimethoxyphenyl group and the ethyl oxalate moiety. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Propriétés
IUPAC Name |
2-O-[2-(2,5-dimethoxyphenyl)ethyl] 1-O-ethyl oxalate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-4-19-13(15)14(16)20-8-7-10-9-11(17-2)5-6-12(10)18-3/h5-6,9H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUMNUBYKMQGNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
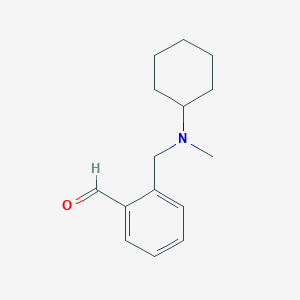
![Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol](/img/structure/B7998545.png)
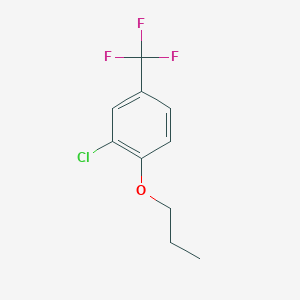
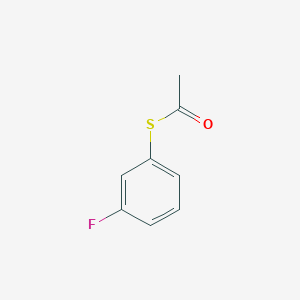

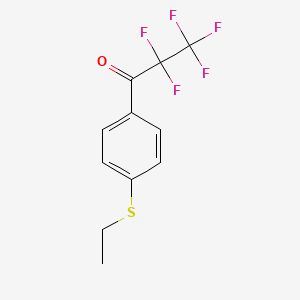
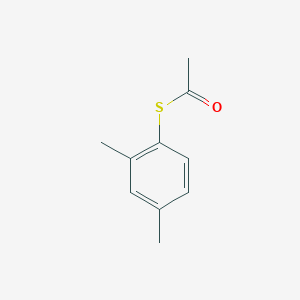
![4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol](/img/structure/B7998611.png)

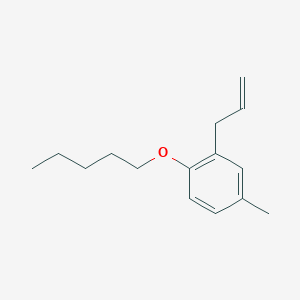
![2-[(sec-Butyloxy)methyl]-4-fluorothiophenol](/img/structure/B7998633.png)
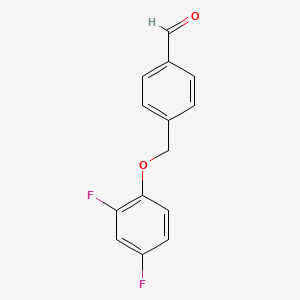
![1-Chloro-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7998644.png)
